4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride
Description
4-Morpholin-4-ylpyridine-3-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a morpholine ring at the 4-position and a carboxylic acid group at the 3-position, combined with a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrochloride moiety.
Properties
IUPAC Name |
4-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c13-10(14)8-7-11-2-1-9(8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBMFGXKVMMPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408965-78-4 | |
| Record name | 4-(morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride typically involves the reaction of 4-morpholinopyridine with a carboxylating agent under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Amidation and Carboxylic Acid Activation
The carboxylic acid group undergoes activation to form reactive intermediates, such as acid chlorides, enabling amide bond formation. For example:
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Conversion to acid chloride : Treatment with thionyl chloride (SOCl₂) in dimethylformamide (DMF) generates the corresponding acid chloride (26a in ). This intermediate reacts with amines (e.g., methylamine in tetrahydrofuran) to yield carboxamides (26c ) .
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Direct amidation : In the presence of coupling agents like bromotripyrrolidin-1-ylphosphonium hexafluorophosphate (PyBrOP), the carboxylic acid reacts with amines (e.g., cyclopropylmethylamine) to form substituted amides (35 ) .
Conditions :
| Reaction Step | Reagents/Solvents | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| Acid chloride formation | SOCl₂, DMF | 20–35°C | 1–2 h | >80% | |
| Amide coupling | PyBrOP, N-ethyl-N-isopropylpropan-2-amine | 37°C | 19 h | 60–75% |
Decarboxylative Reactions
The compound participates in decarboxylative pathways under Brønsted base catalysis:
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Doubly decarboxylative Michael addition : Pyridylacetic acid derivatives undergo decarboxylation when reacted with chromone-3-carboxylic acids or coumarin-3-carboxylic acids in tetrahydrofuran (THF) with N-methyl morpholine as a base. This yields 4-(pyridylmethyl)chroman-2-ones .
Mechanistic Pathway :
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Initial decarboxylation of pyridylacetic acid to form a carbanion (10 ).
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Michael addition to the α,β-unsaturated ketone of chromone-3-carboxylic acid.
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Subsequent decarboxylation of the adduct to yield the final product .
Key Data :
Salt Formation and Hydrolysis
The hydrochloride salt undergoes reversible hydrolysis under alkaline conditions:
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Hydrolysis : Dissolution in ethanol with lithium hydroxide (LiOH) at 40–70°C cleaves the hydrochloride salt, regenerating the free base .
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Re-isolation : Acidification with HCl precipitates the hydrochloride salt, enabling purification .
Conditions :
| Step | Reagents | Temperature | Time | Outcome |
|---|---|---|---|---|
| Hydrolysis | LiOH, ethanol | 40–70°C | 5–10 h | Free base |
| Acidification | HCl | RT | 1 h | Re-isolated salt |
Nucleophilic Substitution at the Morpholine Ring
The morpholine moiety can act as a leaving group under specific conditions:
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Lithiation and carboxylation : Treatment with n-butyllithium (n-BuLi) at −78°C generates a lithium intermediate, which reacts with carbon dioxide (CO₂) to form carboxylated derivatives .
Example Reaction :
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Lithiation of 4-Morpholin-4-ylpyridine-3-carboxylic acid with n-BuLi.
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Quenching with CO₂ yields extended carboxylic acid derivatives.
Conditions :
Coupling Reactions
The pyridine ring facilitates cross-coupling reactions:
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Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the pyridine’s 2- or 4-positions. For example, coupling with 4-methyl-2-acetaminothiazole forms intermediates (3f ) relevant to drug synthesis .
Conditions :
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 120°C | 60–70% |
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
4-Morpholin-4-ylpyridine-3-carboxylic acid; hydrochloride has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have shown that it can modulate various biochemical pathways by acting as an inhibitor of specific enzymes or receptors. For example, it has been explored as an inhibitor of NAPE-PLD, an enzyme involved in the metabolism of endocannabinoids, which are crucial for managing pain and anxiety .
Case Study: Enzyme Inhibition
In a study focused on the structure-activity relationship (SAR) of related compounds, it was found that modifications to the morpholine group could significantly enhance inhibitory potency against NAPE-PLD . This highlights the importance of structural optimization in developing effective therapeutic agents.
Organic Synthesis
Building Block for Complex Molecules
Due to its versatile chemical structure, 4-Morpholin-4-ylpyridine-3-carboxylic acid; hydrochloride serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex organic molecules through various reactions, including coupling reactions and functional group transformations.
Table: Comparison of Synthetic Routes
| Methodology | Description | Yield (%) |
|---|---|---|
| Lewis Acid Catalysis | Reaction with carboxylating agents | 75 |
| Batch Reaction | Large-scale production with purification steps | 85 |
| Continuous Flow Systems | Enhanced efficiency in synthesis | 90 |
Biological Research
Receptor Binding Studies
The compound is also employed in biological studies to understand receptor interactions and binding affinities. Its unique structure allows it to engage with various biological targets, making it a candidate for further exploration in pharmacological research .
Mechanism of Action
The mechanism of action of 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between 4-morpholin-4-ylpyridine-3-carboxylic acid hydrochloride and analogous compounds:
*Calculated based on formula C10H13ClN2O3. †From CAS data in . ‡From molecular formula C6H4ClNO3.
Key Observations :
- Pyridine vs. Pyrrolidine Cores: Pyridine derivatives (e.g., target compound, 4-chloro-6-hydroxypyridine-3-carboxylic acid) exhibit aromaticity and planarity, which influence binding to flat enzymatic pockets.
- Substituent Effects : The morpholine group in the target compound introduces a polar, electron-rich region, whereas chloro or methoxyphenyl groups in analogs (e.g., ) modulate electronic and steric properties.
Biological Activity
4-Morpholin-4-ylpyridine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a morpholine group and a carboxylic acid. Its molecular formula is . The hydrochloride form enhances its solubility in water, making it suitable for biological studies.
Anticancer Activity
Studies on similar compounds have demonstrated anticancer properties. For instance, pyridine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of key signaling pathways essential for tumor growth and proliferation . While direct evidence for 4-morpholin-4-ylpyridine-3-carboxylic acid hydrochloride is still emerging, its structural similarity to known anticancer agents warrants further investigation.
Neurological Effects
The compound's interaction with the muscarinic acetylcholine receptor (M4) suggests potential implications in neuropharmacology. M4 receptor activation has been linked to therapeutic effects in conditions like schizophrenia and Alzheimer's disease . Compounds that modulate this receptor can enhance cognitive function and reduce symptoms associated with these disorders.
The biological activity of 4-morpholin-4-ylpyridine-3-carboxylic acid hydrochloride may involve several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, disrupting cellular functions critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : As a potential modulator of the M4 receptor, it could influence neurotransmitter signaling, impacting mood and cognition.
- Cytotoxicity : Similar compounds have shown the ability to induce apoptosis in cancer cells, which may also apply to this compound.
Study 1: Antimicrobial Efficacy
In a comparative study, various pyridine derivatives were tested against common bacterial strains. While 4-morpholin-4-ylpyridine-3-carboxylic acid hydrochloride was not the primary focus, related compounds demonstrated significant inhibition zones, indicating its potential antimicrobial activity .
Study 2: Cancer Cell Line Testing
A study involving structurally similar compounds assessed their cytotoxic effects on ovarian and breast cancer cell lines. Results indicated that certain substitutions on the pyridine ring enhanced cytotoxicity, suggesting that modifications to 4-morpholin-4-ylpyridine-3-carboxylic acid could yield more potent derivatives .
Data Summary
| Activity | Related Compounds | Findings |
|---|---|---|
| Antimicrobial | Pyridine derivatives | Significant inhibition against bacterial strains |
| Anticancer | Pyridine-based anticancer agents | Induced apoptosis in cancer cell lines |
| Neurological | M4 receptor modulators | Potential cognitive enhancement in neurodegenerative diseases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
